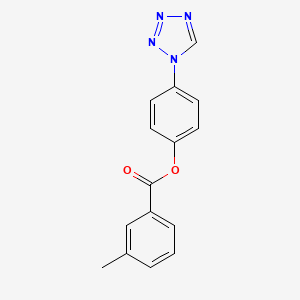![molecular formula C17H12BrNO4 B11331270 4-[2-(4-bromophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11331270.png)
4-[2-(4-bromophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromophenyl group and a tetrahydrobenzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE typically involves multiple steps. One common method includes the condensation of 4-bromobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzoxazepine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
4-[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but differs in the substitution pattern.
4-(4-Bromophenyl)-1,2,3,4-tetrahydroquinoline: Another related compound with a different ring system.
Uniqueness
4-[2-(4-BROMOPHENYL)-2-OXOETHYL]-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a tetrahydrobenzoxazepine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H12BrNO4 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C17H12BrNO4/c18-12-7-5-11(6-8-12)14(20)9-19-16(21)10-23-15-4-2-1-3-13(15)17(19)22/h1-8H,9-10H2 |
InChI Key |
GJPXSSQDMQCEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11331195.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-(butan-2-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11331203.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-phenylacetamide](/img/structure/B11331209.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11331223.png)
![(2-methylphenyl){4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11331224.png)
![{4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11331227.png)
![2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11331229.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11331234.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11331246.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11331247.png)
![2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11331252.png)


